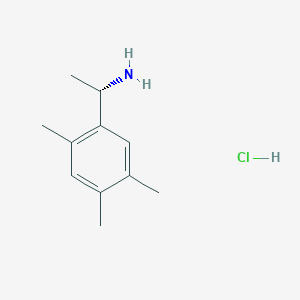
(1s)-1-(2,4,5-Trimethylphenyl)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1s)-1-(2,4,5-Trimethylphenyl)ethan-1-amine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a phenyl ring substituted with three methyl groups and an amine group attached to an ethan-1-amine backbone. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s stability and solubility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1s)-1-(2,4,5-Trimethylphenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,4,5-trimethylbenzaldehyde and a suitable amine precursor.
Formation of Intermediate: The aldehyde undergoes a reductive amination reaction with the amine precursor in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors for the reductive amination process.
Purification: Employing techniques such as crystallization or recrystallization to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(1s)-1-(2,4,5-Trimethylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving electrophiles like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
(1s)-1-(2,4,5-Trimethylphenyl)ethan-1-amine hydrochloride has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (1s)-1-(2,4,5-Trimethylphenyl)ethan-1-amine hydrochloride involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, such as neurotransmitter release or inhibition of specific enzymes.
Comparación Con Compuestos Similares
Similar Compounds
(1s)-1-(2,4,5-Trimethylphenyl)ethan-1-amine: The free base form without the hydrochloride salt.
(1s)-1-(2,4,6-Trimethylphenyl)ethan-1-amine hydrochloride: A similar compound with a different substitution pattern on the phenyl ring.
Uniqueness
(1s)-1-(2,4,5-Trimethylphenyl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity.
Actividad Biológica
(1S)-1-(2,4,5-Trimethylphenyl)ethan-1-amine hydrochloride is an organic compound characterized by its chiral center, which influences its biological activity. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential interactions with biological targets.
- CAS Number : 2613299-37-7
- Molecular Formula : C11H18ClN
- Molecular Weight : 199.7 g/mol
- Purity : ≥95%
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets such as enzymes and receptors. It can act as either an agonist or antagonist, modulating various biochemical pathways. The compound's unique stereochemistry contributes to its selectivity and potency in these interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Enzyme Interaction : It has been shown to influence enzyme-substrate interactions significantly. Studies suggest that it can modulate the activity of key enzymes involved in metabolic pathways.
- Receptor Binding : The compound may bind to specific receptors in the nervous system, potentially influencing neurotransmitter release and signaling pathways.
Study 1: Enzyme Modulation
A study published in the Journal of Medicinal Chemistry investigated the enzyme inhibition properties of this compound. The results indicated that the compound effectively inhibited certain enzymes involved in the metabolic processing of drugs, suggesting a potential role in drug development .
Study 2: Neurotransmitter Interaction
Research conducted at a prominent university explored the effects of this compound on neurotransmitter systems. It was found to enhance dopamine release in vitro, indicating a possible application in treating neurodegenerative diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (1S)-1-(2,4,5-trimethylphenyl)ethanone | Structure | Precursor with lower biological activity |
| (1S)-1-(2,4,5-trimethylphenyl)ethanol | Structure | Alcohol derivative with distinct properties |
This table illustrates how this compound compares to its precursors and derivatives in terms of biological activity.
Propiedades
Fórmula molecular |
C11H18ClN |
|---|---|
Peso molecular |
199.72 g/mol |
Nombre IUPAC |
(1S)-1-(2,4,5-trimethylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H17N.ClH/c1-7-5-9(3)11(10(4)12)6-8(7)2;/h5-6,10H,12H2,1-4H3;1H/t10-;/m0./s1 |
Clave InChI |
VOYXEMVOYVGJRF-PPHPATTJSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1C)[C@H](C)N)C.Cl |
SMILES canónico |
CC1=CC(=C(C=C1C)C(C)N)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















